4-[[4-cyclohexyl-N-[(3-methylsulfonylphenyl)carbamoyl]anilino]methyl]-N-(tetrazolidin-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NNC 0640 is a potent human G-protein-coupled glucagon receptor negative allosteric modulator. It has an IC50 value of 69.2 nM . This compound is also known to act as a negative allosteric modulator of the glucagon-like peptide-1 receptor. NNC 0640 is primarily used in scientific research for its ability to modulate glucagon receptor activity, making it a valuable tool in the study of metabolic diseases such as diabetes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NNC 0640 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of a tetrazole ring and the coupling of various aromatic and aliphatic groups. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for NNC 0640 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
NNC 0640 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: NNC 0640 can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can result in compounds with different substituents .
Applications De Recherche Scientifique
NNC 0640 has several scientific research applications, including:
Chemistry: Used as a tool to study the modulation of glucagon receptors and their role in metabolic pathways.
Biology: Helps in understanding the biological mechanisms of glucagon receptor signaling and its impact on cellular functions.
Medicine: Investigated for its potential therapeutic applications in treating metabolic diseases such as diabetes by modulating glucagon receptor activity.
Industry: Utilized in the development of new drugs targeting glucagon receptors and related pathways.
Mécanisme D'action
NNC 0640 exerts its effects by binding to the external surface of the transmembrane domain of the glucagon receptor. This binding inhibits the receptor’s activity, thereby modulating the signaling pathways associated with glucagon. The compound also acts on the glucagon-like peptide-1 receptor, inhibiting glucagon-like peptide-1-mediated cyclic adenosine monophosphate accumulation in vitro .
Comparaison Avec Des Composés Similaires
Similar Compounds
NNC 92-1687: A selective glucagon receptor antagonist used to study type 2 diabetes.
Orforglipron: An orally available glucagon-like peptide-1 receptor agonist for the study of obesity and type 1 diabetes.
Tirzepatide: A dual glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide receptor agonist.
Uniqueness of NNC 0640
NNC 0640 is unique due to its dual action as a negative allosteric modulator of both the glucagon receptor and the glucagon-like peptide-1 receptor. This dual modulation makes it a valuable tool in studying the complex interactions between these receptors and their roles in metabolic diseases.
Propriétés
Formule moléculaire |
C29H35N7O4S |
---|---|
Poids moléculaire |
577.7 g/mol |
Nom IUPAC |
4-[[4-cyclohexyl-N-[(3-methylsulfonylphenyl)carbamoyl]anilino]methyl]-N-(tetrazolidin-5-yl)benzamide |
InChI |
InChI=1S/C29H35N7O4S/c1-41(39,40)26-9-5-8-24(18-26)30-29(38)36(25-16-14-22(15-17-25)21-6-3-2-4-7-21)19-20-10-12-23(13-11-20)27(37)31-28-32-34-35-33-28/h5,8-18,21,28,32-35H,2-4,6-7,19H2,1H3,(H,30,38)(H,31,37) |
Clé InChI |
QTFOVQNIASZIGA-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=CC(=C1)NC(=O)N(CC2=CC=C(C=C2)C(=O)NC3NNNN3)C4=CC=C(C=C4)C5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.